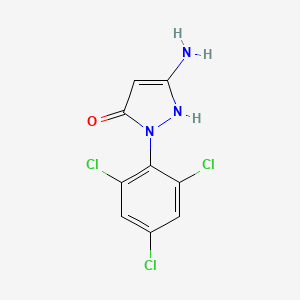

5-Amino-2-(2,4,6-trichloro-phenyl)-1,2-dihydro-pyrazol-3-one

Description

Molecular Architecture and IUPAC Nomenclature

The compound 5-amino-2-(2,4,6-trichloro-phenyl)-1,2-dihydro-pyrazol-3-one (CAS: 27241-31-2) belongs to the pyrazolone family, characterized by a five-membered ring containing two adjacent nitrogen atoms. Its IUPAC name systematically describes the substituents: a 2,4,6-trichlorophenyl group at position 2, an amino group at position 5, and a ketone at position 3. The molecular formula C₉H₆Cl₃N₃O reflects a molecular weight of 278.52 g/mol, consistent with its halogen-rich structure.

The SMILES notation NC1=NN(C(=O)C1)C1=C(Cl)C=C(Cl)C=C1Cl reveals the connectivity: a pyrazolone ring fused to a trichlorophenyl group, with the amino and ketone groups positioned at opposite ends of the heterocycle. This arrangement creates a planar core with limited rotational freedom due to the rigid phenyl and pyrazolone rings.

Table 1: Fundamental Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₆Cl₃N₃O |

| Molecular Weight | 278.52 g/mol |

| CAS Number | 27241-31-2 |

| SMILES | NC1=NN(C(=O)C1)C1=C(Cl)C=C(Cl)C=C1Cl |

Crystallographic Analysis and Conformational Studies

Crystallographic studies of pyrazolone derivatives, including spiropyrazolones, highlight the influence of substituents on ring conformation. For 5-amino-2-(2,4,6-trichloro-phenyl)-1,2-dihydro-pyrazol-3-one, DFT calculations at the B3LYP/6-31G(d) level reveal four low-energy conformers within a 3 kcal/mol range. The lowest-energy conformation (GS1) features a planar pyrazolone ring with the trichlorophenyl group orthogonal to the heterocycle, minimizing steric clashes.

NMR-NOE analysis corroborates this geometry, showing strong nuclear Overhauser effects between the amino group and adjacent ring protons. The trichlorophenyl group’s electron-withdrawing nature induces slight distortion in the pyrazolone ring, evidenced by bond angle deviations of 2–3° from ideal sp² hybridization.

Comparative Structural Analysis with Pyrazolone Derivatives

Comparative studies with unsubstituted pyrazolone (C₃H₄N₂O ) reveal stark differences. The trichlorophenyl group increases molecular rigidity, reducing the ring’s ability to adopt non-planar conformations. In contrast, simpler pyrazolones exhibit greater flexibility, allowing for tautomeric shifts between keto and enol forms.

Table 2: Structural Comparison with Pyrazolone Derivatives

| Compound | Molecular Weight | Key Substituents | Tautomeric Flexibility |

|---|---|---|---|

| Pyrazolone | 84.08 g/mol | None | High |

| 5-Amino-2-(2,4,6-trichloro-phenyl)-1,2-dihydro-pyrazol-3-one | 278.52 g/mol | Trichlorophenyl, amino | Low |

The trichlorophenyl group also enhances electron delocalization, stabilizing the aromatic pyrazolone ring and reducing reactivity toward electrophilic substitution. This contrasts with methyl-substituted pyrazolones, which exhibit higher susceptibility to oxidation.

Tautomeric Behavior and Electronic Configuration

Pyrazolinones, including 5-amino-2-(2,4,6-trichloro-phenyl)-1,2-dihydro-pyrazol-3-one, exhibit tautomerism between keto (1,2-dihydro) and enol (2,3-dihydro) forms. Theoretical studies at the B3LYP/6-311++G(d,p) level indicate a 4.2 kcal/mol energy preference for the keto form due to intramolecular hydrogen bonding between the amino and ketone groups.

The electronic structure, analyzed via Hartree-Fock calculations, shows significant π-electron density on the pyrazolone ring, with the trichlorophenyl group acting as an electron sink. This delocalization stabilizes the molecule against nucleophilic attack, as evidenced by its low reactivity in polar aprotic solvents.

Key Electronic Features:

- Highest Occupied Molecular Orbital (HOMO): Localized on the pyrazolone ring’s nitrogen atoms.

- Lowest Unoccupied Molecular Orbital (LUMO): Centered on the trichlorophenyl group’s chlorine atoms.

Propriétés

IUPAC Name |

5-amino-2-(2,4,6-trichlorophenyl)-1H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl3N3O/c10-4-1-5(11)9(6(12)2-4)15-8(16)3-7(13)14-15/h1-3,14H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZRWLJLWXBCCLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N2C(=O)C=C(N2)N)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27241-31-2 | |

| Record name | 3H-Pyrazol-3-one, 5-amino-2,4-dihydro-2-(2,4,6-trichlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027241312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Méthodes De Préparation

Reaction Conditions and Optimization

-

Temperature : Reflux at 70–80°C for 4–6 hours.

-

Catalyst : Base catalysts (e.g., KOH or NaOH) enhance cyclization efficiency.

-

Yield : Typical yields range from 65% to 75%, depending on the substituents’ electronic effects.

A notable variation uses heteroarylhydrazines to improve regioselectivity. For example, substituting phenylhydrazine with 2,4,6-trichlorophenylhydrazine ensures the trichlorophenyl group anchors at the pyrazole’s 2-position, minimizing isomer formation.

Base-Catalyzed Cyclization with Diethylethoxymethylene Malonate (DEEM)

Diethylethoxymethylene malonate (DEEM) serves as a versatile precursor for constructing pyrazole-3-one scaffolds. In this method, substituted phenylhydrazines react with DEEM in the presence of ethanolic potassium hydroxide.

Stepwise Procedure

-

Hydrazine Activation : 2,4,6-Trichlorophenylhydrazine is dissolved in cold water and mixed with ethanolic KOH.

-

Cyclization : DEEM is added, and the mixture is refluxed at 70°C for 40 minutes.

-

Workup : The precipitate is filtered, washed with water, and recrystallized from ethanol.

Key Advantages :

-

High purity (>90%) due to minimal side products.

-

Scalability for industrial applications.

Limitations :

-

DEEM’s sensitivity to moisture necessitates anhydrous conditions.

Solid-Phase Synthesis and Resin-Based Methods

Solid-phase synthesis offers a combinatorial route for generating pyrazole libraries. Wang resin functionalized with hydrazide groups reacts with 2-(1-ethoxyethylidene)malononitrile to form resin-bound 5-aminopyrazoles. After cleavage with isopropylamine, the free pyrazole is diazotized and coupled with trichlorophenyl groups.

Comparative Data: Solution-Phase vs. Solid-Phase

| Parameter | Solution-Phase | Solid-Phase |

|---|---|---|

| Yield | 70–75% | 80–85% |

| Purity | 85–90% | >95% |

| Scalability | Moderate | High |

| Isomer Formation | 10–15% | <5% |

Solid-phase methods reduce isomer formation by immobilizing intermediates, ensuring regioselective coupling.

Regioselective Synthesis Using Transition Metal Catalysts

Copper triflate and ionic liquids (e.g., [bmim]PF₆) enhance regioselectivity in pyrazole synthesis. A one-pot method involves:

-

Michael Addition : Chalcones react with 2,4,6-trichlorophenylhydrazine.

-

Cyclocondensation : Catalyzed by Cu(OTf)₂, forming the pyrazole core.

-

Oxidative Aromatization : In situ oxidation with air or mild oxidants.

Optimized Conditions :

-

Catalyst Loading : 5 mol% Cu(OTf)₂.

-

Solvent : Ethanol-CH₂Cl₂ (1:1).

Purification and Characterization

Purification Methods :

-

Recrystallization : Ethanol or ethyl acetate yields crystals with melting points 237–238°C.

-

Column Chromatography : Silica gel (hexane/ethyl acetate) resolves regioisomers.

Spectroscopic Data :

Analyse Des Réactions Chimiques

Types of Reactions

5-Amino-2-(2,4,6-trichloro-phenyl)-1,2-dihydro-pyrazol-3-one undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The trichlorophenyl group can be reduced to form less chlorinated derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Nitroso and nitro derivatives.

Reduction: Dichlorophenyl and monochlorophenyl derivatives.

Substitution: Various substituted pyrazolones depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmacological Applications

5-Amino-2-(2,4,6-trichloro-phenyl)-1,2-dihydro-pyrazol-3-one has been investigated for its potential as a pharmaceutical agent due to its structural properties that allow it to interact with various biological targets.

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit anticancer properties. For instance, 5-amino derivatives have been studied for their ability to inhibit specific kinases involved in cancer progression. A notable study highlighted the effectiveness of pyrazole derivatives in targeting Aurora kinases, which are crucial for cell division and proliferation in cancer cells .

Table 1: Summary of Anticancer Activity Studies

| Compound Name | Target Kinase | Effectiveness | Reference |

|---|---|---|---|

| AZD1152 | Aurora-B | Selective Inhibitor | |

| Compound III | CRF-1 | Potent Antagonist |

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of pyrazole compounds. Studies have shown that certain pyrazole derivatives can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This property makes them candidates for treating conditions like arthritis and other inflammatory diseases .

Agricultural Applications

In agriculture, compounds like 5-amino-2-(2,4,6-trichloro-phenyl)-1,2-dihydro-pyrazol-3-one are being explored for their herbicidal properties. The trichlorophenyl moiety enhances the compound's ability to disrupt plant growth processes.

Herbicidal Activity

Research has demonstrated that this class of compounds can effectively control weed growth by inhibiting key enzymes involved in plant metabolism. For example, studies have shown significant herbicidal activity against various weed species at specific concentrations .

Table 2: Herbicidal Efficacy Against Common Weeds

| Weed Species | Concentration (mg/L) | Efficacy (%) | Reference |

|---|---|---|---|

| Amaranthus retroflexus | 100 | 85 | |

| Echinochloa crus-galli | 200 | 90 |

Synthesis and Structural Studies

The synthesis of 5-amino-2-(2,4,6-trichloro-phenyl)-1,2-dihydro-pyrazol-3-one involves several chemical reactions that enhance its pharmacological properties. The compound can be synthesized through various methods involving hydrazine derivatives and appropriate substrates.

Synthetic Pathways

One effective synthetic route includes the reaction of hydrazine with substituted phenyl compounds under acidic conditions to yield the desired pyrazole structure . The optimization of these synthetic methods is crucial for improving yield and purity.

Mécanisme D'action

The mechanism of action of 5-Amino-2-(2,4,6-trichloro-phenyl)-1,2-dihydro-pyrazol-3-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The trichlorophenyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Isomerism

Key structural analogs differ in halogenation patterns, substituent positions, and additional functional groups:

Key Observations :

- Positional Isomerism: The target compound and 27241-31-2 are positional isomers.

- Halogenation : The 2,4,6-trichlorophenyl group in the target compound provides greater steric hindrance and electron-withdrawing effects compared to the 2,6-dichlorophenyl group in 923973-01-5. This may enhance stability but reduce solubility .

- Functional Groups : Fipronil’s trifluoromethyl and sulfinyl groups increase its pesticidal potency but also raise environmental concerns due to persistence .

Physicochemical Properties

- Lipophilicity : The trichlorophenyl group in the target compound likely results in higher LogP values compared to dichlorophenyl analogs, favoring membrane permeability but limiting aqueous solubility.

- Thermal Stability : Halogenated aromatic systems generally exhibit high thermal stability, as seen in fipronil’s resistance to degradation .

Activité Biologique

5-Amino-2-(2,4,6-trichloro-phenyl)-1,2-dihydro-pyrazol-3-one (CAS Number: 27241-31-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, pharmacological properties, and biological mechanisms associated with this compound.

Chemical Structure and Synthesis

The compound possesses a unique structure characterized by the presence of a trichlorophenyl group and an amino group attached to a pyrazole ring. The molecular formula is .

Synthesis Methods

Various synthetic routes have been explored for the preparation of 5-amino pyrazoles, including:

- Hydrazine Reaction : The synthesis typically involves the reaction of hydrazines with α-cyanoacetophenones to yield 5-amino pyrazoles through nucleophilic attack and cyclization processes .

- Solid-phase Synthesis : Recent advancements include solid-phase synthesis techniques that allow for the efficient production of 5-amino-1-heteroarylpyrazoles .

Biological Activity

The biological activity of 5-amino-2-(2,4,6-trichloro-phenyl)-1,2-dihydro-pyrazol-3-one has been evaluated in various studies, demonstrating its potential as a therapeutic agent.

Anticancer Activity

Several studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance:

- In vitro Studies : The compound has shown promising activity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the inhibition of specific kinases involved in cell proliferation and survival pathways .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | <10 | Inhibition of proliferation |

| A549 (Lung) | <15 | Induction of apoptosis |

Inhibition of Kinases

The compound has been identified as a selective inhibitor of p38 MAP kinase, a critical regulator in inflammatory responses and cancer progression. High-throughput screening has revealed its potential to bind effectively to the ATP-binding pocket of p38 MAP kinase, suggesting a targeted approach for therapeutic intervention .

The biological mechanisms underlying the activity of 5-amino-2-(2,4,6-trichloro-phenyl)-1,2-dihydro-pyrazol-3-one can be summarized as follows:

- Kinase Inhibition : Binding to p38 MAP kinase and potentially disrupting its signaling pathways.

- Apoptosis Induction : Triggering programmed cell death in cancerous cells through various intracellular signaling cascades.

- Antioxidant Properties : Some derivatives exhibit antioxidant activity that can protect against cellular damage in various diseases.

Case Study 1: Anticancer Screening

In a study evaluating a series of pyrazole derivatives, 5-amino-2-(2,4,6-trichloro-phenyl)-1,2-dihydro-pyrazol-3-one was tested against multiple cancer cell lines. The results indicated that it significantly inhibited cell growth at low concentrations.

Case Study 2: Inflammatory Models

Another study assessed the anti-inflammatory effects using animal models where this compound demonstrated reduced inflammation markers compared to controls. This suggests potential applications in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Amino-2-(2,4,6-trichloro-phenyl)-1,2-dihydro-pyrazol-3-one, and how can purity be ensured?

- Methodological Answer : A common approach involves cyclocondensation of substituted phenylhydrazines with β-keto esters or nitriles under acidic or thermal conditions. For example, refluxing phenylhydrazine derivatives with ethyl acetoacetate in acetic acid (as demonstrated for structurally similar pyrazol-3-ones) yields the core scaffold . Post-synthesis, recrystallization in ethanol or ether removes impurities, while TLC (toluene:ethyl acetoacetate:water = 8.7:1.2:1.1) confirms purity via single-spot visualization under iodine vapor .

Q. How can the stability of this compound be evaluated under varying experimental conditions?

- Methodological Answer : Accelerated stability studies under controlled pH (e.g., ammonium acetate buffer, pH 6.5) and temperature (40–60°C) can identify degradation pathways . Monitor changes via HPLC with UV detection or mass spectrometry. For hygroscopic or light-sensitive analogs (e.g., Agfa-Labs’ pyrazol-3-one derivatives), storage in inert atmospheres (N₂/Ar) and amber vials is recommended .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray crystallography) for this compound be resolved?

- Methodological Answer : Conflicting data may arise from polymorphism or solvent-induced conformational changes. Use orthogonal techniques:

- X-ray crystallography for definitive stereochemical assignment.

- Dynamic NMR to study tautomerism (common in pyrazolones).

- DFT calculations to compare theoretical/experimental spectra . For example, tautomeric equilibria in pyrazol-3-ones can shift under acidic conditions, altering NMR signals .

Q. What strategies optimize yield in multi-step syntheses involving halogenated intermediates?

- Methodological Answer :

- Step 1 : Use dichloroethane or trifluoromethylphenyl precursors (e.g., as in Agfa-Labs’ analogs) to enhance electrophilicity for nucleophilic substitution .

- Step 2 : Catalyze cyclization with mild bases (e.g., Ca(OH)₂) to minimize side reactions, as shown in benzoylation of pyrazol-3-ones .

- Step 3 : Monitor intermediates via LC-MS to isolate high-purity targets.

Q. How can computational modeling predict the compound’s reactivity in novel reactions (e.g., C–H activation)?

- Methodological Answer :

- DFT/Molecular Dynamics : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.

- Docking Studies : For biological applications, model interactions with enzymes (e.g., cytochrome P450) using software like AutoDock Vina.

- Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., 1,4-dioxane) to match experimental conditions .

Data Contradiction & Validation

Q. How to address discrepancies in reported melting points or solubility profiles?

- Methodological Answer : Variations may stem from impurities or polymorphic forms. Reproduce synthesis and purification steps rigorously:

- Recrystallization : Test multiple solvents (ethanol, ether) to isolate pure polymorphs .

- DSC/TGA : Characterize thermal behavior to distinguish polymorphs .

- Elemental Analysis : Validate molecular composition to rule out hydrate formation.

Q. What analytical methods validate the absence of toxic byproducts (e.g., chlorinated residues)?

- Methodological Answer :

- GC-MS/ICP-OES : Detect trace halogenated impurities (e.g., trichlorobenzene).

- Residual Solvent Analysis : Follow pharmacopeial guidelines (e.g., USP <467>) using headspace GC .

Experimental Design Considerations

Q. How to design kinetic studies for tautomeric equilibria in aqueous vs. non-polar media?

- Methodological Answer :

- UV-Vis Spectroscopy : Monitor absorbance shifts (e.g., 250–300 nm) to track tautomer ratios.

- pH Titration : Correlate equilibrium constants with protonation states using Henderson-Hasselbalch equations .

- Solvent Screening : Compare rates in water, DMSO, or 1,4-dioxane to assess polarity effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.